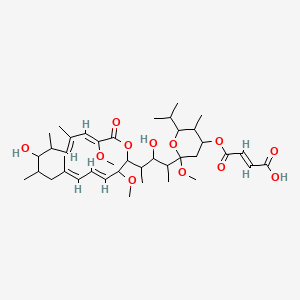
Hildegardiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hildegardiol is a natural product found in Hildegardia barteri with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications : A study identified hildegardiol as a new isoflavan isolated from Hildegardia barteri, exhibiting significant antifungal properties. This suggests potential applications in developing antifungal agents (Meragelman et al., 2005).
Plant Regeneration and Conservation : Research on Hildegardia populifolia, a species related to hildegardiol, demonstrated successful plant regeneration via indirect organogenesis. This is significant for the fiber industry and conservation of endangered tree species (Lavanya et al., 2014).
Biodynamic Interface in Medicine : An intriguing study explored the medieval medical approach of Hildegard of Bingen, relating it to modern concepts like the role of estrogen receptors in chronic diseases. This historical insight bridges traditional and modern medicine, potentially inspiring new research directions (Melino & Mormone, 2022).
Fiber Quality Analysis : A detailed study on the properties of ligno-cellulose fiber from Hildegardia, including its morphology and degradation temperatures, suggests applications in material science. Alkali treatment was found to eliminate lignin, indicating potential for varied industrial uses (Rajulu et al., 2002).
Micropropagation Techniques : Research focusing on Hildegardia populifolia developed micropropagation protocols, confirming genetic stability through DNA markers. This study has implications for both conservation and the pharmaceutical industry, given the plant's medicinal properties (Upadhyay et al., 2020).
Eigenschaften
Molekularformel |
C17H16O6 |
|---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
(3R)-3-(6-hydroxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C17H16O6/c1-20-15-6-14-9(3-13(15)19)2-10(7-21-14)11-4-16-17(5-12(11)18)23-8-22-16/h3-6,10,18-19H,2,7-8H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
MBIKSISXYLIKEM-JTQLQIEISA-N |
Isomerische SMILES |
COC1=C(C=C2C[C@@H](COC2=C1)C3=CC4=C(C=C3O)OCO4)O |
Kanonische SMILES |
COC1=C(C=C2CC(COC2=C1)C3=CC4=C(C=C3O)OCO4)O |
Synonyme |
(3R)-6,2'-dihydroxy-7-methoxy-4',5'-methylenedioxyisoflavan hildegardiol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



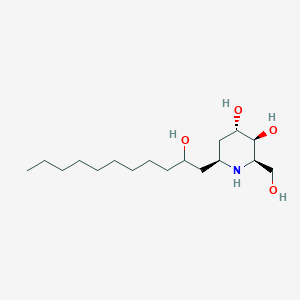
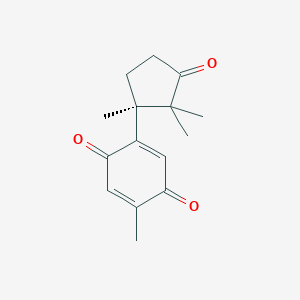
![2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B1249794.png)
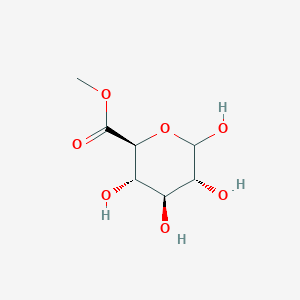

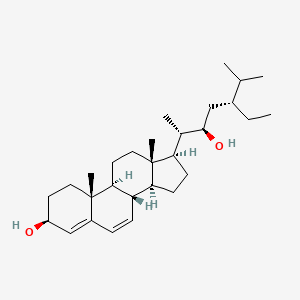
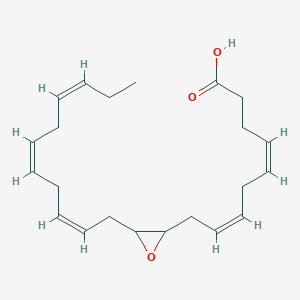




![1-[4-(1,3-Benzodioxol-5-yl)-4-methoxycyclohexyl]-4-[(3-methoxyphenyl)methyl]piperidine](/img/structure/B1249811.png)
![1,1-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine](/img/structure/B1249814.png)
